molecular formula C11H18N2O3 B12921617 ((1R,7AS)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ethylcarbamate

((1R,7AS)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ethylcarbamate

Cat. No.: B12921617
M. Wt: 226.27 g/mol
InChI Key: YQDTUYLCYVRLPO-ZJUUUORDSA-N
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Description

((1R,7AS)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ethylcarbamate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolizine ring system and an ethylcarbamate group. Its specific stereochemistry and functional groups make it an interesting subject for research in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,7AS)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ethylcarbamate typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the formation of the pyrrolizine ring system through a cyclization reaction. This can be achieved using a variety of cyclization agents and conditions, such as acid or base catalysis. The hydroxyl group is then introduced through a selective oxidation reaction, and the ethylcarbamate group is added via a carbamation reaction using ethyl chloroformate and a suitable base.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, as well as the development of efficient purification methods to isolate the final product. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions: ((1R,7AS)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ethylcarbamate can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolizine ring system.

    Substitution: The ethylcarbamate group can be substituted with other carbamate groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce a fully saturated pyrrolizine ring system.

Scientific Research Applications

Chemistry: In organic chemistry, ((1R,7AS)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ethylcarbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biochemical pathways and cellular processes.

Medicine: Pharmacologically, this compound has potential as a lead compound for the development of new drugs. Its unique structure and reactivity profile make it an attractive candidate for drug discovery efforts targeting specific enzymes or receptors.

Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of ((1R,7AS)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and carbamate groups allow it to form hydrogen bonds and other interactions with its targets, modulating their activity. The pyrrolizine ring system provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

    ((1R,7AS)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl methylcarbamate: This compound differs by having a methyl group instead of an ethyl group in the carbamate moiety.

    ((1R,7AS)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl phenylcarbamate: This compound has a phenyl group in place of the ethyl group in the carbamate moiety.

Uniqueness: The uniqueness of ((1R,7AS)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ethylcarbamate lies in its specific combination of functional groups and stereochemistry. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

[(7R,8S)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl N-ethylcarbamate

InChI

InChI=1S/C11H18N2O3/c1-2-12-11(15)16-7-8-3-5-13-6-4-9(14)10(8)13/h3,9-10,14H,2,4-7H2,1H3,(H,12,15)/t9-,10+/m1/s1

InChI Key

YQDTUYLCYVRLPO-ZJUUUORDSA-N

Isomeric SMILES

CCNC(=O)OCC1=CCN2[C@@H]1[C@@H](CC2)O

Canonical SMILES

CCNC(=O)OCC1=CCN2C1C(CC2)O

Origin of Product

United States

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